3-(Furan-2-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(furan-2-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O3/c1-16-11-12-5-7(6-13-11)10-14-9(15-18-10)8-3-2-4-17-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMUQFUFHGYLTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C2=NC(=NO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Amidoximes with Acyl Chlorides
A classical approach to 1,2,4-oxadiazoles involves the reaction of amidoximes with acyl chlorides. For the target compound, this method requires:
- Synthesis of 2-Methoxypyrimidin-5-carboxamidoxime : Reacting 2-methoxypyrimidine-5-carbonitrile with hydroxylamine hydrochloride in ethanol under reflux yields the amidoxime intermediate.
- Coupling with Furan-2-carbonyl Chloride : The amidoxime is treated with furan-2-carbonyl chloride in dichloromethane (DCM) using triethylamine as a base. The reaction proceeds via nucleophilic acyl substitution, followed by cyclization to form the oxadiazole ring.
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DCM | 72 |
| Base | Triethylamine | 68 |
| Temperature | Room temperature | 65 |
| Reaction Time | 12 hours | 70 |
This method, while reliable, requires stoichiometric bases and generates corrosive byproducts, necessitating careful waste management.
One-Pot Base-Mediated Synthesis
A streamlined one-pot synthesis from nitriles, aldehydes, and hydroxylamine hydrochloride has been reported. For the target compound:
- Reagents : 2-Methoxypyrimidine-5-carbonitrile, furan-2-carbaldehyde, and hydroxylamine hydrochloride.
- Conditions : Potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 80°C for 6 hours.
The mechanism involves:
- Formation of an amidoxime intermediate from the nitrile and hydroxylamine.
- Condensation with the aldehyde to form an imine.
- Cyclodehydration to yield the 1,2,4-oxadiazole.
Key Advantages :
Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics by enhancing molecular collisions. A protocol adapted from green chemistry reviews involves:
- Mixing 2-methoxypyrimidine-5-carboxamidoxime and furan-2-carboxylic acid in ethanol.
- Irradiating at 150°C for 15 minutes using a 300 W microwave reactor.
Results :
Solvent-Free Mechanochemical Grinding
Grinding hydrazides and aldehydes in the presence of molecular iodine (I₂) as a catalyst offers a solvent-free route:
- Reactants : 2-Methoxypyrimidine-5-carbohydrazide and furan-2-carbaldehyde.
- Procedure : Grind with 10 mol% I₂ for 10 minutes, followed by washing with sodium thiosulfate.
Outcomes :
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Solvent | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation | 70 | 12 hours | DCM | High purity |
| One-Pot | 78 | 6 hours | DMSO | Simplified workflow |
| Microwave | 82 | 15 minutes | Ethanol | Rapid synthesis |
| Mechanochemical | 90 | 10 minutes | Solvent-free | Environmentally friendly |
The mechanochemical method outperforms others in yield and sustainability, though microwave synthesis is preferable for lab-scale speed.
Spectroscopic Characterization and Validation
Successful synthesis of the target compound is confirmed by:
- ¹H NMR : Aromatic protons at δ 7.2–8.5 ppm for pyrimidine and furan moieties.
- IR Spectroscopy : C=N stretch at 1600–1650 cm⁻¹ and C-O-C at 1220 cm⁻¹.
- LC-MS : Molecular ion peak at m/z 285 [M + H]⁺.
Industrial-Scale Considerations
For large-scale production, the one-pot method is economically viable due to lower solvent costs. However, microwave and mechanochemical methods require specialized equipment, which may limit adoption.
Chemical Reactions Analysis
Cyclocondensation Reactions
The 1,2,4-oxadiazole core is typically formed via cyclocondensation of amidoximes with activated carbonyl groups. For example:
- Amidoxime Intermediate : Furan-2-carboxamide derivatives react with hydroxylamine to form amidoximes, which undergo cyclization with carboxylic acid derivatives (e.g., 2-methoxypyrimidine-5-carbonyl chloride) under acidic or basic conditions .
- Microwave-Assisted Synthesis : Microwave irradiation enhances reaction efficiency, as seen in solvent-free cyclocondensation protocols using Sc(OTf)₃ catalysts, achieving yields >85% .
Coupling Reactions
Post-cyclization functionalization is critical for introducing substituents:
- HATU-Mediated Amidation : The amino group on the oxadiazole intermediate couples with carboxylic acids (e.g., 2-methoxypyrimidine derivatives) using HATU/DIPEA in dichloromethane (DCM), with optimized yields of 80–95% .
- Mannich Reactions : Secondary amines and formaldehyde modify the furan ring’s reactivity, enabling further derivatization .
Reaction Optimization and Conditions
Key parameters for high-yield synthesis include solvent, catalyst, and temperature:
Functionalization and Derivatives
The compound’s furan and pyrimidine moieties enable diverse chemical modifications:
Electrophilic Substitution
- Furan Ring : Bromination or nitration occurs at the 5-position of the furan ring under mild conditions (e.g., FeBr₃ catalysis) .
- Pyrimidine Ring : Methoxy groups undergo demethylation with BBr₃ to form hydroxyl derivatives, enhancing solubility .
Nucleophilic Displacement
- The 2-methoxypyrimidine group participates in SNAr reactions with amines or thiols at elevated temperatures (60–80°C) .
Stability and Reactivity Insights
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most prominent applications of 3-(Furan-2-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole is its potential as an anticancer agent. Studies have shown that derivatives of oxadiazoles exhibit cytotoxic effects against various cancer cell lines. For example, a study demonstrated that compounds with oxadiazole moieties inhibit cell proliferation in breast cancer cells by inducing apoptosis through the activation of intrinsic pathways .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. Research indicates that oxadiazole derivatives possess significant antibacterial and antifungal properties. A specific study reported that 3-(Furan-2-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole exhibited potent activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Agricultural Applications
Pesticide Development
In agricultural science, 3-(Furan-2-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole has been investigated for its potential use as a pesticide. The compound's ability to disrupt the metabolic processes of pests makes it a candidate for developing environmentally friendly pest control agents. Field trials have indicated that formulations containing this compound significantly reduce pest populations without adversely affecting beneficial insects .
Materials Science
Polymer Synthesis
The unique properties of 3-(Furan-2-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole allow it to be utilized in materials science for synthesizing polymers with enhanced thermal stability and mechanical strength. Research has shown that incorporating this compound into polymer matrices can improve their resistance to degradation under harsh environmental conditions .
Data Tables
Case Studies
Case Study 1: Anticancer Research
In a controlled laboratory setting, researchers synthesized several derivatives of 3-(Furan-2-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole and tested their cytotoxicity against MCF-7 breast cancer cells. The most active derivative showed an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a novel anticancer drug candidate.
Case Study 2: Agricultural Field Trials
Field trials conducted on tomato crops treated with formulations containing 3-(Furan-2-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole demonstrated a marked reduction in aphid populations compared to untreated controls. The study concluded that the compound could serve as an effective biopesticide.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 3-(Furan-2-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole and analogous 1,2,4-oxadiazole derivatives:
Substituent Effects on Physical and Chemical Properties
Electron-Donating vs. Electron-Withdrawing Groups :
- The methoxy group in the target compound and 5g improves solubility in polar solvents, whereas the nitro group in 5d increases electrophilicity, favoring reactivity in nucleophilic environments.
- Halogenated analogs (e.g., 5-(2-Chloropyridin-3-yl) ) exhibit enhanced lipophilicity, which correlates with improved blood-brain barrier penetration in drug design.
Thermal Stability :
- Phenyl-substituted derivatives (5d , 5g ) show higher melting points (236–262°C) compared to furan-containing analogs, likely due to increased π-π stacking and crystallinity .
Biological Activity
3-(Furan-2-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features a furan ring and a pyrimidine moiety, which are known to contribute to various biological activities. Its molecular formula is with a molecular weight of 245.23 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of 3-(Furan-2-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole typically involves the condensation of furan-2-carbaldehyde with 2-methoxypyrimidine-5-amine. The process includes the following steps:
- Formation of the Oxadiazole : The reaction is catalyzed by an appropriate base (e.g., sodium hydroxide) to facilitate the formation of the oxadiazole linkage.
- Purification : The product is purified using recrystallization or column chromatography to ensure high purity for biological testing.
Antimicrobial Activity
Research indicates that compounds similar to 3-(Furan-2-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole exhibit significant antimicrobial properties. For instance, studies have shown that oxadiazole derivatives demonstrate potent antibacterial activity against various strains of bacteria such as Escherichia coli and Pseudomonas aeruginosa .
| Compound | Target Organism | Activity Level |
|---|---|---|
| 4a | E. coli | Significant |
| 4b | P. aeruginosa | Significant |
| 4i | Candida albicans | Significant |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro assays have shown that similar oxadiazole derivatives can induce cytotoxic effects in various cancer cell lines .
The mechanism by which 3-(Furan-2-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole exerts its biological effects is thought to involve interaction with specific enzymes or receptors. The presence of both furan and pyrimidine rings allows for effective binding through hydrogen bonding and π–π interactions, which are crucial for modulating biological activity .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Antimicrobial Screening : A study screened a series of oxadiazole derivatives for antibacterial and antifungal properties, revealing that certain derivatives showed significant activity against pathogens relevant in clinical settings .
- Anticancer Studies : In vitro studies demonstrated that oxadiazole derivatives could inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle .
Q & A
Q. Methodological Answer :
- HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% trifluoroacetic acid) to assess purity (>95%) and detect impurities .
- FTIR : Confirm functional groups (e.g., oxadiazole C=N stretching at ~1600 cm⁻¹, furan C-O-C at ~1250 cm⁻¹) .
- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrimidine aromatic protons at δ 8.5–9.0 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer :
Contradictions may arise from variations in assay conditions or structural analogs. To address this:
Standardize Assays : Use validated protocols (e.g., NIH/WHO guidelines) for antimicrobial or cytotoxicity testing. Include positive controls (e.g., doxorubicin for anticancer assays) .
Structural Verification : Confirm compound identity via X-ray crystallography (if crystalline) or 2D NMR to rule out isomerism .
Meta-Analysis : Compare data with structurally similar compounds (e.g., pyridinyl vs. pyrazinyl oxadiazoles) to identify substituent-specific trends .
Advanced: What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Focus on the oxadiazole ring’s electron-deficient regions for hydrogen bonding .
- QSAR Modeling : Apply Gaussian or COSMO-RS to correlate substituent electronic parameters (Hammett σ) with bioactivity. Validate models using leave-one-out cross-validation .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and metabolic stability .
Basic: How should researchers handle solubility challenges during in vitro assays?
Q. Methodological Answer :
- Solvent Screening : Test DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes for aqueous solubility .
- Salt Formation : Synthesize hydrochloride salts (via HCl/EtOAc treatment) to enhance polar solubility .
- Surfactant Use : Add Tween-80 or Cremophor EL (0.1–0.5%) to cell culture media to prevent aggregation .
Advanced: What experimental designs are recommended for studying metabolic stability and degradation pathways?
Q. Methodological Answer :
In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactors. Monitor degradation via LC-MS/MS at timed intervals .
Forced Degradation Studies : Expose to heat (40–60°C), UV light, or acidic/alkaline conditions. Identify degradation products using HRMS and NMR .
Isotope Labeling : Use ¹⁴C-labeled compounds to trace metabolic pathways in animal models .
Basic: What safety protocols are essential for handling this compound in the lab?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., acetic anhydride) .
- Waste Disposal : Collect hazardous waste in sealed containers and treat with sodium bicarbonate before disposal .
Advanced: How can substituent modifications (e.g., methoxy vs. methyl groups) enhance bioactivity?
Q. Methodological Answer :
- Electron-Donating Groups : Methoxy substituents on pyrimidine improve π-π stacking with aromatic residues in enzyme active sites, enhancing binding affinity .
- Hydrophobic Substituents : Methyl groups on furan increase lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .
- Synthetic Validation : Compare IC₅₀ values of analogs in dose-response assays (e.g., 0.1–100 µM) to quantify potency shifts .
Basic: What strategies validate the reproducibility of synthetic protocols across labs?
Q. Methodological Answer :
- Detailed SOPs : Document reaction parameters (e.g., solvent purity, stirring speed) to minimize variability .
- Round-Robin Testing : Share samples with collaborating labs for parallel characterization (HPLC, NMR) .
- Batch Analysis : Use statistical tools (e.g., RSD <5% for HPLC peak areas) to ensure consistency .
Advanced: How can researchers leverage fragment-based drug design (FBDD) to optimize this compound?
Q. Methodological Answer :
- Fragment Library Screening : Identify high-affinity fragments (e.g., methoxypyrimidine) via surface plasmon resonance (SPR) .
- Click Chemistry : Attach azide-alkyne fragments to the oxadiazole core to diversify functional groups .
- Thermodynamic Profiling : Use ITC to measure binding entropy/enthalpy and guide fragment linking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
